

LC-MS fragmentation pattern of 4-(2-methoxyethoxy)-1H-indazole

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Compound of Interest

Compound Name: 4-(2-methoxyethoxy)-1H-indazole

Cat. No.: B12615200

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LC-MS Fragmentation Guide: 4-(2-methoxyethoxy)-1H-indazole Executive Summary & Compound Profile

- Compound Name: 4-(2-methoxyethoxy)-1H-indazole
- Molecular Formula:
- Exact Mass: 192.0899 Da
- Target Precursor Ion
:
193.0972
- Core Application: Kinase inhibitor synthesis (FGFR/VEGFR pathways), impurity profiling.

Why This Analysis Matters

In indazole-based drug synthesis, distinguishing the 4-isomer from the 5-, 6-, and 7-regioisomers is a critical quality attribute. While the molecular weights are identical, the fragmentation kinetics and ortho-effects in MS/MS differ significantly due to the proximity of the C4-substituent to the bridgehead carbons and the absence of direct interaction with the pyrazole nitrogen (unlike the 7-isomer).

Experimental Configuration (Recommended)

To replicate the fragmentation patterns described below, ensure your Q-TOF or Triple Quadrupole system is calibrated to these parameters.

Parameter	Setting	Rationale
Ionization Source	ESI Positive ()	Indazole nitrogen (N2) protonates readily ().
Capillary Voltage	3.5 kV	Standard for small molecule stability.
Cone Voltage	30 V	Sufficient to decluster without inducing in-source fragmentation.
Collision Energy (CE)	Ramp 10–40 eV	Low CE preserves the side chain; High CE reveals the indazole core.
Mobile Phase	0.1% Formic Acid / ACN	Acidic pH ensures formation.

Fragmentation Mechanism & Pathway Analysis[1][2][3][4][5]

The fragmentation of **4-(2-methoxyethoxy)-1H-indazole** follows a distinct "Side-Chain First, Core Second" logic. The ether side chain is the most labile moiety, leading to characteristic neutral losses before the indazole skeleton disintegrates.

Primary Pathway: Side Chain Ejection

The protonated molecular ion (m/z 193)

undergoes characteristic ether cleavage.

- **McLafferty-type Rearrangement (Dominant):** The ether oxygen facilitates a hydrogen transfer, leading to the neutral loss of methoxyethene (m/z 58). This yields the stable 4-hydroxyindazole cation (m/z 135).
- **Distal Loss:** A minor pathway involves the loss of the terminal methyl group (m/z 15) or methanol (m/z 31), typically seen at lower collision energies.

Secondary Pathway: Core Degradation

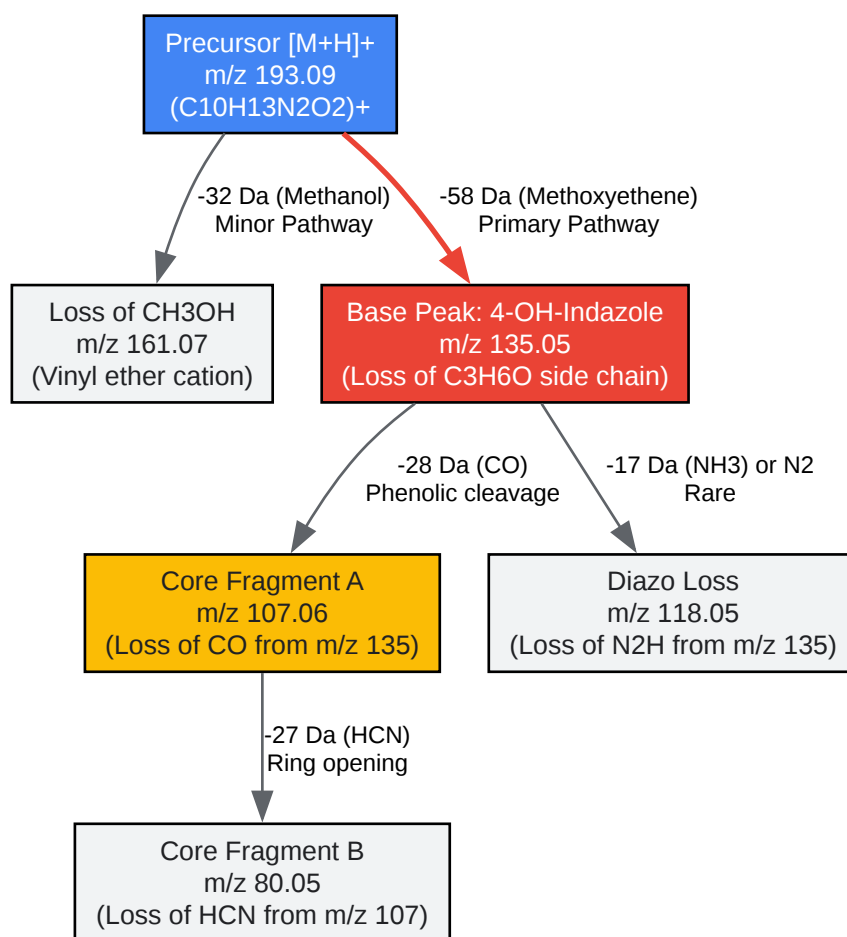
Once the side chain is removed, the resulting

m/z 135 ion fragments via the standard indazole pathway:

- **Loss of CO (m/z 17):** Typical for phenolic cations, yielding m/z 107.
- **Loss of HCN (m/z 27):** Cleavage of the pyrazole ring, a diagnostic signature for indazoles.

Visualization: Fragmentation Decision Tree

The following diagram maps the specific transitions.



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Caption: Step-wise fragmentation of **4-(2-methoxyethoxy)-1H-indazole**. The red arrow indicates the diagnostic transition to the 4-hydroxyindazole base peak.

Comparative Analysis: Distinguishing Isomers

The primary challenge in QC is distinguishing the 4-isomer from the 5- and 7-isomers.

Feature	4-Isomer (Target)	5-Isomer (Alternative)	7-Isomer (Alternative)
Base Peak (High CE)	135 (High Intensity)	135 (Moderate Intensity)	135 (Variable)
Ortho Effect	Absent. Substituent is far from N-H.	Absent. Linear topology.	Present. 7-position interacts with N1-H.
Water Loss ()	Rare. Requires high energy.	Rare.	Prominent. Interaction between 7-alkoxy and N1-H facilitates dehydration (175).
RDA Cleavage	Standard pyrazole cleavage.	Standard pyrazole cleavage.	Altered due to steric crowding at N1.
Retention Time (RP-C18)	Medium. Elutes between 5- and 7-isomers.	Early. More polar surface area exposed.	Late. Intramolecular H-bonding increases lipophilicity.

Diagnostic Rule

“

If you observe a significant

(

175) peak, you likely have the 7-isomer, not the 4-isomer. The 4-isomer is characterized by a "clean" transition to

135 without significant dehydration.

Summary of Diagnostic Ions

Use this table to program your Multiple Reaction Monitoring (MRM) transitions.

Precursor ()	Product ()	Loss (Da)	Identity	Collision Energy (eV)
193.1	135.1	-58	Quantifier. Loss of methoxyethyl side chain.	15 - 20
193.1	161.1	-32	Qualifier. Loss of methanol (distal).	10 - 15
135.1	107.1	-28	Core confirmation (CO loss).	30 - 40
135.1	80.1	-55	Core confirmation (CO + HCN loss).	40+

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